Benzyl (2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)carbamate
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Overview
Description
Benzyl (2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)carbamate is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a benzyl carbamate group
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets in a way that leads to various biological activities . For instance, indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds , it’s likely that this compound may influence multiple biochemical pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been shown to induce various biological responses, such as antiviral, anti-inflammatory, and anticancer activities .
Action Environment
It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including the spatial orientation of substituents, which can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)carbamate typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the piperazine ring.
Formation of the Carbamate Group: The benzyl carbamate group is formed by reacting benzyl chloroformate with the piperazine derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl (2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies involving cell signaling pathways and receptor binding assays.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Benzyl (2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)carbamate: Similar structure but lacks the 3-oxo group.
Benzyl (2-oxo-2-(3-oxo-4-(pyridin-3-yl)piperazin-1-yl)ethyl)carbamate: Pyridine ring is substituted at a different position.
Benzyl (2-oxo-2-(3-oxo-4-(pyridin-4-yl)piperazin-1-yl)ethyl)carbamate: Another positional isomer.
Uniqueness
The presence of the 3-oxo group and the specific substitution pattern on the piperazine ring make Benzyl (2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)carbamate unique. This structural uniqueness can lead to different biological activities and binding properties compared to its analogues.
Properties
IUPAC Name |
benzyl N-[2-oxo-2-(3-oxo-4-pyridin-2-ylpiperazin-1-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c24-17(12-21-19(26)27-14-15-6-2-1-3-7-15)22-10-11-23(18(25)13-22)16-8-4-5-9-20-16/h1-9H,10-14H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAZGJIBWWCKAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CNC(=O)OCC2=CC=CC=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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